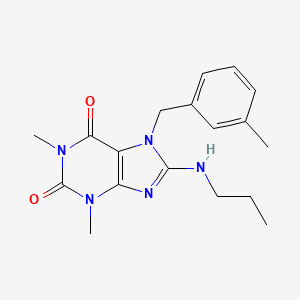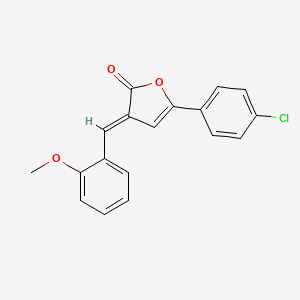![molecular formula C18H17N3O B5538080 N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
N-[4-(dimethylamino)-1-naphthyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide and related compounds involves the reaction of naphthalene derivatives with various amines and acids. A systematic study on homological dialkylated naphthalene diimides, which share structural features with the compound , shows the correlation between molecular structure and electronic properties, highlighting the synthesis of N-alkylated naphthalene diimides for organic electronics applications (Chlebosz et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide, such as naphthalimides, influences their interaction with DNA and other biological macromolecules. This interaction is key to their bioactivity, including anticancer properties, as highlighted by studies on naphthalimide derivatives (Tandon et al., 2017).
Chemical Reactions and Properties
Research on 1,2-naphthoquinone-4-sulfonic acid salts, which are structurally related to N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide, showcases their utility in organic synthesis and as analytical derivatization reagents, further reflecting on the chemical reactivity and properties of naphthyl-based compounds (Ribeiro et al., 2022).
科学的研究の応用
Alzheimer's Disease Research
Naphthalene derivatives have been utilized in the study of Alzheimer's disease. One study used a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This non-invasive technique is expected to facilitate the diagnostic assessment of Alzheimer's and assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Structure
Research into the syntheses and structure-dependence of basicities of isomeric tetrakis(dimethylamino)naphthalenes has been conducted. The study found that the basicities of these isomers are strongly dependent on the mutual orientations of the dimethylamino substituents, with certain isomers acting as strong "proton sponges" (Staab et al., 2000).
Fluorescence Imaging
Naphthalene-based probes have been developed for high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, demonstrating the use of these compounds in biological imaging and metal ion detection (Lee et al., 2015).
Sensing of Saccharides
Naphthalene-based fluorescent boronic acid isomers have been synthesized for the ratiometric and off-on sensing of saccharides at physiological pH, highlighting the application of naphthalene derivatives in the development of chemical sensors (Gao et al., 2005).
Tautomerism Studies
The tautomeric reactions involving proton transfer in 1-(arylazo)-2-naphthols and their derivatives have been explored, contributing to our understanding of molecular structure and reactivity (Olivieri et al., 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(dimethylamino)naphthalen-1-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(2)17-8-7-16(14-5-3-4-6-15(14)17)20-18(22)13-9-11-19-12-10-13/h3-12H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKXNGFCVBYUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Dimethylamino-naphthalen-1-yl)-isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)
![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)